Copper undecylenate Copper undecylenate Copper Undecylenate is the copper salt of undecylenic acid, an 11 carbon mono-unsaturated fatty acid with broad-spectrum antifungal activity. Undecylenic acid inhibits the morphogenesis of Candida albicans to its invasive fungal form and inhibits conversion of unicellular yeast to their hyphal form.
Brand Name: Vulcanchem
CAS No.: 35322-29-3
VCID: VC1928892
InChI: InChI=1S/C11H20O2.Cu/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+2
SMILES: C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Cu+2]
Molecular Formula: C11H20CuO2+2
Molecular Weight: 247.82 g/mol

Copper undecylenate

CAS No.: 35322-29-3

Cat. No.: VC1928892

Molecular Formula: C11H20CuO2+2

Molecular Weight: 247.82 g/mol

* For research use only. Not for human or veterinary use.

Copper undecylenate - 35322-29-3

Specification

CAS No. 35322-29-3
Molecular Formula C11H20CuO2+2
Molecular Weight 247.82 g/mol
IUPAC Name copper;undec-10-enoic acid
Standard InChI InChI=1S/C11H20O2.Cu/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+2
Standard InChI Key IAWZLEMQYPHBEW-UHFFFAOYSA-N
SMILES C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Cu+2]
Canonical SMILES C=CCCCCCCCCC(=O)O.[Cu+2]

Introduction

Chemical Structure and Properties

Copper undecylenate has the following key properties:

PropertyDescription
Molecular FormulaC22H38CuO4
Molecular Weight430.1 g/mol
CAS Numbers35322-29-3, 1328-71-8
Physical FormPowder
Parent CompoundUndecylenic Acid (CID 5634)
Chemical ClassificationCopper salt of a mono-unsaturated fatty acid
SynonymsCopper 10-undecenoate, Copper undecylenate (USAN)

The structure consists of a copper ion coordinated with two undecylenic acid molecules, forming a salt . The undecylenic acid component is derived from castor oil through pyrolysis and contains a terminal double bond at carbon-10, giving it unique properties compared to other fatty acids.

Mechanism of Action

The antifungal activity of copper undecylenate operates through multiple mechanisms:

Inhibition of Morphogenesis

Copper undecylenate inhibits the morphogenesis of Candida albicans, preventing its transformation from yeast to invasive fungal form . This morphological transition is critical for the pathogenicity of C. albicans, as the hyphal form is associated with increased virulence and tissue invasion.

Prevention of Hyphal Formation

The compound inhibits the conversion of unicellular yeast to their hyphal form . This action is significant because hyphal structures are essential for the penetration of host tissues and establishment of persistent infections.

Copper-Specific Effects

Research has shown that copper availability significantly influences the transcriptomic response of C. albicans to antifungal treatments. A study reported that small changes in copper availability caused widespread impacts on the transcriptional response of C. albicans to fluconazole, with 50% of the 2359 differentially expressed genes being uniquely driven by exposure to both copper and fluconazole .

Therapeutic Applications

Copper undecylenate has established applications in dermatological treatments:

Treatment of Dermatomycoses

Historically, copper undecylenate has been used for the therapy of cutaneous dermatomycoses. Early clinical research from the Department of Dermatology and Syphilology at New York University College of Medicine documented its efficacy in treating various fungal skin infections .

Approved Indications

The compound is approved for treating:

  • Athlete's foot (tinea pedis)

  • Jock itch (tinea cruris)

  • Ringworm (dermatophyte infections of glabrous skin)

Formulation Approaches

For optimal efficacy, copper undecylenate is typically combined with a wetting agent and dissolved in a fat-solvent base . This formulation strategy enhances the compound's ability to penetrate the stratum corneum and reach the site of fungal infection.

Dosage and Administration

The following guidelines apply to the clinical use of copper undecylenate:

ParameterRecommendation
Concentration10-25% total undecylenate
Application FrequencyTwice daily after cleansing the affected area
Treatment Duration4 weeks for athlete's foot or ringworm; 2 weeks for jock itch
CombinationsMay be combined with other undecylenate compounds (e.g., zinc undecylenate, calcium undecylenate)

The typical approach involves applying the formulation twice daily after thoroughly cleansing the affected area. For optimal results, treatment should be continued for the full recommended duration even if symptoms improve earlier .

Research Findings

Historical Studies

Some of the earliest systematic research on copper undecylenate was conducted by Combes, Zuckerman, and Bobroff, published in the Journal of Investigative Dermatology in 1948. Their work established the foundation for understanding copper undecylenate's efficacy in treating dermatomycoses .

Transcriptomic Studies

Recent research has explored the relationship between copper availability and antifungal drug responses. A study published in PubMed demonstrated that copper availability significantly influences the transcriptomic response of Candida albicans to the antifungal drug fluconazole. The results revealed widespread impacts of small changes in copper availability on the fungal pathogen's response to treatment .

Of the 2359 genes that were differentially expressed under conditions of cotreatment with copper and fluconazole, 50% were found to be driven uniquely by exposure to both substances. The breadth of metabolic processes affected by cotreatment illuminates a fundamental intersectionality between copper metabolism and fungal response to drug stress .

Comparative Efficacy

Studies have shown that undecylenate salts, including copper undecylenate, can be formulated to achieve a total undecylenate concentration of 10-25%. These compounds are utilized individually or in combination, depending on the desired therapeutic effect .

Regulatory Status

Copper undecylenate has been subject to various regulatory considerations:

Approval History

The compound was first approved in 1961 as an over-the-counter (OTC) antifungal agent . It appears in regulatory listings as an approved topical antifungal treatment.

Current Regulatory Status

In the United States, copper undecylenate is listed in 21 CFR 333.210(f) as an approved OTC antifungal agent . In Canada, it is included in the list of approved ingredients for athlete's foot treatments .

Concentration Limits

Regulatory guidelines specify that copper undecylenate may be used at concentrations of 10-25%, either alone or in combination with other undecylenate compounds to provide a total undecylenate concentration within this range .

Formulations and Product Forms

Copper undecylenate is available in various formulations designed to treat dermatomycoses:

Combination Products

Copper undecylenate is often formulated with other antifungal agents, particularly other undecylenate salts such as zinc undecylenate and calcium undecylenate. These combinations may enhance efficacy through synergistic effects .

Vehicle Types

Common vehicles for delivering copper undecylenate include:

  • Creams

  • Ointments

  • Powders

  • Solutions

  • Sprays

The choice of vehicle depends on the specific site of application and the nature of the infection being treated.

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